2-Phenyltetrahydro-2H-pyran-4-OL
Overview
Description
2-Phenyltetrahydro-2H-pyran-4-OL is a chemical compound with the linear formula C11H14O2 . It has a molecular weight of 178.233 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of compounds with a tetrahydropyranic structure, such as 2-Phenyltetrahydro-2H-pyran-4-OL, is often achieved through methods like Prins cyclization . This process is considered a formal [3 + 3] cycloaddition .Molecular Structure Analysis
The molecular structure of 2-Phenyltetrahydro-2H-pyran-4-OL is represented by the formula C11H14O2 . It has an average mass of 178.228 Da and a monoisotopic mass of 178.099380 Da .Chemical Reactions Analysis
2-Phenyltetrahydro-2H-pyran-4-OL, like other compounds with a 2H-pyran ring, can undergo spontaneous valence isomerization to the corresponding 1-oxatrienes through a reversible pericyclic oxa-6π-electrocyclization process .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Phenyltetrahydro-2H-pyran-4-OL include a density of 1.1±0.1 g/cm3, a boiling point of 329.3±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 60.4±3.0 kJ/mol, a flash point of 152.9±22.1 °C, and an index of refraction of 1.552 .Scientific Research Applications
Synthesis and Intermediates
Facile Synthesis of Aryldihydropyrans : A synthesis method for 2-aryl-2,5-dihydro-2H-pyrans is reported, providing intermediates for C-aryl glycosides synthesis, useful in organic chemistry (Brimble, Pavia, & Stevenson, 2002).
Prins-Friedel-Crafts-Type Reaction : Undergraduate organic laboratory projects investigate the environmentally friendly synthesis of tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran, demonstrating the compound's role as a reactant in student research (Dintzner, Maresh, Kinzie, Arena, & Speltz, 2012).
Spectroscopic Characterisation : A study of the ring-opened form of a 2H-naphtho[1,2-b]pyran illuminates the novel photomerocyanine, highlighting its application in spectroscopic analysis (Aiken, Booth, Gabbutt, Heron, Rice, Charaf-Eddin, & Jacquemin, 2014).
Organic Chemistry and Catalysis
Prins Cyclization Mechanism : Research elucidating the mechanism of Prins cyclization in the preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol explores the influence of catalyst type and water addition, contributing to organic synthetic methods (Vyskočilová, Rezková, Vrbková, Paterova, & Červený, 2016).
Cross-Coupling Reactions in Organic Synthesis : The utility of halogenated 1-phenylpyrazol-3-ols in Pd-catalyzed cross-coupling reactions highlights the role of pyran derivatives in creating diverse phenylpyrazole structures, crucial for organic synthesis (Arbačiauskienė, Vilkauskaitė, Eller, Holzer, & Šačkus, 2009).
Gas-Phase Pyrolysis Kinetics : Studies on the gas-phase pyrolysis kinetics of tetrahydropyranyl phenoxy ethers provide insights into reaction mechanisms and kinetic parameters, informing the field of physical organic chemistry (Álvarez-Aular, Cartaya, Maldonado, Monascal, Coll, & Chuchani, 2018).
Optoelectronics and Material Science
Organic Light-Emitting Devices (OLEDs) : Research into the effects of charge trapping and polarization in OLEDs using pyran-containing dyes demonstrates the compound's significance in optoelectronics and material science (Nüesch, Berner, Tutiš, Schaer, Ma, Wang, Zhang, & Zuppiroli, 2005).
Optoelectronic Properties in OLED Materials : Explorations of the structural, optoelectronic, and charge transport properties of Pechmann dyes, derived from pyran structures, reveal their potential as efficient materials for OLEDs (Wazzan & Irfan, 2019).
properties
IUPAC Name |
2-phenyloxan-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXLNWRTGPPGRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438160 | |
Record name | 2-phenyloxan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyltetrahydro-2H-pyran-4-OL | |
CAS RN |
82065-19-8 | |
Record name | 2-phenyloxan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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